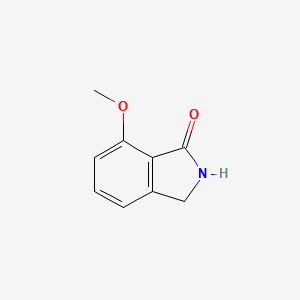

7-Methoxyisoindolin-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

A practical synthesis of isoindolin-1-one derivatives has been reported, which involves the preparation of a small library of 3-hydroxyisoindolin-1-ones from 3-alkylidenephtalides under ultrasonic irradiation . This synthesis is characterized by group tolerance, high efficiency, and yields . The reaction can also be performed on a multigram scale and can be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .Molecular Structure Analysis

The 7-Methoxyisoindolin-1-one molecule contains a total of 22 bonds . There are 13 non-H bond(s), 7 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 secondary amide(s) (aromatic), and 1 ether(s) (aromatic) .Chemical Reactions Analysis

The synthesis of isoindolin-1-one derivatives involves multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation . This process provides access to complex and potentially biologically active scaffolds .Physical And Chemical Properties Analysis

7-Methoxyisoindolin-1-one is a solid at room temperature . It has a molecular weight of 163.18 and its InChI Code is 1S/C9H9NO2/c1-12-7-4-2-3-6-5-10-9 (11)8 (6)7/h2-4H,5H2,1H3, (H,10,11) .Aplicaciones Científicas De Investigación

Melatonin Receptor Research

7-Methoxyisoindolin-1-one derivatives have been used to study the binding site of the melatonin receptor. Research by Faust et al. (2000) synthesized various analogues, including 6H-Isoindolo[2,1-a]indoles and 5,6-dihydroindolo[2,1-a]isoquinolines, to investigate their binding affinities and agonist/antagonist potency at the melatonin receptor. This study contributes significantly to understanding the melatonin receptor and its potential therapeutic applications (Faust et al., 2000).

Antiviral and Antiretroviral Applications

The 1-methoxyisoindoline system, related to 2′,3′‐Dideoxy‐2′,3′‐didehydronucleosides and azasaccharides, has been synthesized for potential use as antiretroviral agents. Ewing et al. (2001) reported the synthesis of this system, which is potentially stable in vivo and could lead to new classes of nucleoside analogues effective against HIV and as glycosidase inhibitors (Ewing et al., 2001).

Antitumor Activities

Methoxy-indolo[2,1‐a]isoquinolines have been synthesized and evaluated for their cytostatic activity against various cancer cells, including leukemia and mammary tumor cells. The study by Ambros et al. (1988) highlights the potential of these compounds in cancer therapy, particularly in their ability to inhibit cell proliferation (Ambros et al., 1988).

Battery Technology Applications

In the field of battery technology, 7-methoxyisoindolin-1-one derivatives have shown promise. Hansen et al. (2018) reported the synthesis of a novel styrenic nitroxide polymer derived from 2-methoxy-5-vinyl-1,1,3,3-tetramethylisoindoline. This polymer, used as an organic electrode material, demonstrated high oxidation potential and stability under cycling conditions, making it a valuable asset in developing high-performance organic batteries (Hansen et al., 2018).

Cardiovascular Ischemia Treatment

Edaravone, containing isoindoline nitroxides, has been explored for treating cardiovascular ischemia. Walker et al. (2011) designed a novel antioxidant by incorporating an isoindoline nitroxide into edaravone's framework, showing significant potential in reducing cell death in ischemic rat atrial cardiomyocytes (Walker et al., 2011).

Safety and Hazards

The safety information for 7-Methoxyisoindolin-1-one includes the following hazard statements: H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Mecanismo De Acción

Target of Action

The primary target of 7-Methoxyisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-cancer drugs .

Mode of Action

7-Methoxyisoindolin-1-one interacts with CDK7 through high binding affinity, as demonstrated by molecular docking studies . The compound forms conventional hydrogen bonding interactions with active amino acid residues of CDK7 . Two key residues, LYS139 and LYS41, contribute significantly to the binding interactions .

Biochemical Pathways

The interaction of 7-Methoxyisoindolin-1-one with CDK7 affects the cell cycle, a critical biochemical pathway in cellular function . By inhibiting CDK7, the compound can potentially disrupt the normal progression of the cell cycle, thereby exerting anti-cancer effects .

Result of Action

The inhibition of CDK7 by 7-Methoxyisoindolin-1-one can lead to the disruption of the cell cycle, potentially resulting in anti-cancer effects . The compound’s high binding affinity for CDK7 and its stability in the docked pose suggest it could be an effective CDK7 inhibitor .

Action Environment

The action of 7-Methoxyisoindolin-1-one can be influenced by various environmental factors. For instance, light irradiation has been shown to improve the yields of certain reactions involving this compound . In the presence of a base, the reaction could proceed even without light irradiation, while light irradiation was necessary in the absence of a base .

Propiedades

IUPAC Name |

7-methoxy-2,3-dihydroisoindol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-7-4-2-3-6-5-10-9(11)8(6)7/h2-4H,5H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEBWQWNBLZBSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)NC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxyisoindolin-1-one | |

CAS RN |

934389-18-1 |

Source

|

| Record name | 7-methoxy-2,3-dihydroisoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{7-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl chloride](/img/structure/B2828769.png)

![4-(dimethylsulfamoyl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2828770.png)

![2-[1-(2,5-Dimethylpyrazole-3-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2828773.png)

![(2-Cyclopropyl-6-methylpyrimidin-4-yl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B2828777.png)

![3-Fluoro-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-4-methoxybenzamide](/img/structure/B2828778.png)

![2-chloro-N-{2-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]ethyl}pyridine-4-carboxamide](/img/structure/B2828781.png)

![(1S,4R,5R)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2828791.png)